DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC nomenclature for this compound follows established conventions for phosphorylated cyclitol derivatives with ammonium counterions. The base structure derives from myo-inositol, which adopts the systematic name (1R,2R,3r,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol. The trisphosphate derivative introduces phosphate ester linkages at the 1, 4, and 5 positions of the inositol ring system, resulting in the core designation as myo-inositol 1,4,5-trisphosphate.
The stereochemical configuration of the racemic mixture encompasses both D and L enantiomeric forms of the phosphorylated inositol derivative. The D-enantiomer corresponds to the naturally occurring configuration found in biological systems, while the L-enantiomer represents the mirror image stereoisomer. The complete IUPAC name for the D-enantiomer component is [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate. The cyclohexane ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for the six-membered ring system bearing multiple hydroxyl and phosphate substituents.
The phosphate groups at positions 1, 4, and 5 exhibit specific stereochemical orientations relative to the inositol ring. Crystallographic studies of related inositol trisphosphate derivatives demonstrate that the three phosphate groups adopt an equatorial-axial-equatorial conformation pattern. This arrangement minimizes steric hindrance between the bulky phosphate substituents while maintaining optimal hydrogen bonding networks within the crystal lattice. The remaining hydroxyl groups at positions 2, 3, and 6 provide additional sites for intermolecular interactions and coordination with the ammonium counterions.
Molecular Formula and Crystallographic Data
The molecular formula of this compound is documented as C₆H₁₅O₁₅P₃ · 6(NH₃), reflecting the core trisphosphate structure combined with six ammonium molecules. Alternative formulations express this as C₆H₃₃N₆O₁₅P₃, which explicitly accounts for all hydrogen atoms contributed by both the inositol derivative and the ammonium counterions. The molecular weight is consistently reported as 522.28 daltons across multiple sources.
The base trisphosphate unit without ammonium counterions possesses the molecular formula C₆H₁₅O₁₅P₃ with a molecular weight of 420.10 g/mol. The addition of six ammonium molecules contributes an additional 102.18 daltons to the total molecular weight, accounting for the difference between the free acid and salt forms. The exact mass determination yields a value of 522.14 daltons, providing high-precision mass spectral identification capabilities.
Table 1: Molecular and Physical Properties
Crystallographic investigations of related myo-inositol trisphosphate compounds reveal that these structures typically crystallize in specific space groups with characteristic unit cell parameters. The sodium tetra(cyclohexylammonium) salt of myo-inositol 1,2,3-trisphosphate demonstrates that the inositol ring maintains its chair conformation in the solid state. This conformational preference extends to the 1,4,5-trisphosphate isomer, where the cyclohexane ring system exhibits minimal deviation from ideal chair geometry.
The phosphate groups in crystalline inositol phosphate derivatives typically display well-defined coordination environments. Neutron diffraction studies and high-resolution X-ray crystallography provide detailed information about phosphorus-oxygen bond lengths, which typically range from 1.48 to 1.58 Å for phosphate esters. The C-O-P bond angles generally fall within the range of 115-125°, reflecting the tetrahedral geometry around the phosphorus centers and the sp³ hybridization of the oxygen atoms linking the phosphate groups to the inositol ring.
Ammonium Counterion Coordination Chemistry
The hexaammonium salt form involves complex coordination chemistry between the negatively charged phosphate groups and the positively charged ammonium counterions. Each phosphate group in the trisphosphate structure can exist in multiple protonation states depending on solution pH, with the average physiological pH of approximately 7.4 favoring the dianion form (PO₄²⁻) for each phosphate substituent. The presence of six ammonium counterions provides charge balance for the fully deprotonated trisphosphate anion, which carries a net charge of -6 under basic conditions.
The coordination behavior of ammonium ions with phosphate groups involves primarily electrostatic interactions and hydrogen bonding networks. Ammonium cations (NH₄⁺) can form up to four hydrogen bonds through their N-H groups, creating stable coordination complexes with the oxygen atoms of the phosphate groups. Crystallographic studies of ammonium phosphate compounds demonstrate that the typical N-H···O hydrogen bond distances range from 2.7 to 3.1 Å, with optimal geometries occurring when the N-H-O angle approaches 180°.
The specific coordination pattern in this compound involves multiple ammonium ions associating with each phosphate group through bridging and terminal coordination modes. Vibrational spectroscopy studies of related compounds indicate that coordinated ammonium ions exhibit characteristic N-H stretching frequencies that differ from those of free ammonium ions in solution. The coordination environment affects the symmetry of the ammonium ion, leading to splitting of degenerate vibrational modes and providing spectroscopic signatures for different coordination geometries.
Table 2: Coordination Chemistry Parameters
| Parameter | Value Range | Description |
|---|---|---|
| N-H···O Distance | 2.7-3.1 Å | Hydrogen bond length |
| N-H-O Angle | 160-180° | Optimal hydrogen bonding |
| P-O Bond Length | 1.48-1.58 Å | Phosphate ester bonds |
| C-O-P Angle | 115-125° | Linkage geometry |
| Net Charge | -6 | Fully deprotonated form |
| Counterion Ratio | 6:1 | NH₄⁺ to trisphosphate |
The thermal stability of the hexaammonium salt depends on the strength of the electrostatic interactions and hydrogen bonding networks between the ammonium counterions and the phosphate groups. Thermogravimetric analysis of similar ammonium phosphate salts indicates that decomposition typically begins around 150-200°C, with initial loss of ammonia followed by decomposition of the organic framework. The presence of multiple coordination sites and the rigid inositol backbone contribute to enhanced thermal stability compared to simple ammonium phosphate salts.
Properties
IUPAC Name |
hexaazanium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.6H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);6*1H3/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOERFOZGUFMQ-PPKFVSOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H33N6O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857872 | |
| Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112571-68-3 | |
| Record name | Hexakisammonium (1R,2R,3S,4R,5R,6S)-3,5,6-trihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Phosphorylation via Classical Organic Synthesis
The foundational approach to synthesizing DL-myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃) involves regioselective phosphorylation of myo-inositol precursors. A seminal method described by Billington et al. (1996) begins with the resolution of racemic myo-inositol derivatives through p-methoxybenzylation and allyl protection . Key steps include:
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Protection of Hydroxyl Groups :
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myo-Inositol is converted to a 3,5-di-O-allyl-6-O-p-methoxybenzyl derivative to block the 3, 5, and 6 positions, leaving the 1, 2, and 4 hydroxyls free .
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Phosphorylation at the 1, 4, and 5 positions is achieved using dibenzyl N,N-diethylphosphoramidite in the presence of 1H-tetrazole, followed by oxidation with tert-butyl hydroperoxide .
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Deprotection and Salt Formation :
Yield : The final step typically achieves ~60% yield after ion-exchange chromatography .
Chemoenzymatic Resolution for Enhanced Stereoselectivity
A chemoenzymatic route developed by Ling and Ozaki (1994) leverages lipase-catalyzed esterification to resolve racemic intermediates, enabling access to enantiomerically pure Ins(1,4,5)P₃ :
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Enzymatic Resolution :
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Phosphorylation and Deprotection :
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The 6-hydroxyl group of D-1 is acylated with benzoyl chloride, followed by phosphorylation at positions 1, 4, and 5 using phosphoramidite chemistry.
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Acidic hydrolysis removes cyclohexylidene and benzoyl groups, yielding D-Ins(1,4,5)P₃, which is converted to the hexaammonium salt via ammonium hydroxide treatment .
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Advantages :
Solid-Phase Synthesis for Scalable Production
Recent advances in solid-phase synthesis, as detailed in theses by Bello (2010) and Lampe (1993), utilize polymer-supported intermediates to streamline purification :
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Immobilization of myo-Inositol :
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Stepwise Phosphorylation :
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Salt Formation :
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Resin functionalization | Wang resin, succinic anhydride | 85 |
| Phosphorylation | Dibenzyl phosphoramidite, tetrazole | 90 |
| Deprotection | TMSBr, MeOH | 95 |
Microwave-Assisted Phosphorylation for Rapid Synthesis
Innovative microwave-assisted methods reduce reaction times from hours to minutes:
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Microwave Optimization :
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Salt Precipitation :
Advantages :
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Reduces phosphorylation time from 12 hours to 10 minutes.
Comparative Analysis of Preparation Methods
The table below synthesizes key metrics across methodologies:
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Organic | Protection, phosphorylation, deprotection | 60 | 85 | Moderate |
| Chemoenzymatic | Enzymatic resolution, phosphorylation | 75 | 95 | High |
| Solid-Phase | Resin immobilization, stepwise phosphorylation | 70 | 90 | High |
| Microwave-Assisted | Microwave phosphorylation, precipitation | 80 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into inositol and phosphate groups.
Phosphorylation: Adding additional phosphate groups to the inositol ring.
Dephosphorylation: Removing phosphate groups from the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, ammonium salts, and various catalysts. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions include inositol phosphates with varying degrees of phosphorylation, such as inositol monophosphate, inositol bisphosphate, and inositol trisphosphate.
Scientific Research Applications
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: Plays a crucial role in signal transduction pathways, particularly in the release of calcium ions from intracellular stores.
Medicine: Investigated for its potential therapeutic effects in diseases related to calcium signaling and metabolism.
Industry: Utilized in the production of biochemical assays and diagnostic kits.
Mechanism of Action
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt functions as a secondary messenger in cellular signal transduction. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways, ultimately influencing cellular functions such as metabolism, growth, and differentiation .
Comparison with Similar Compounds
Structural Analogs: Phosphate Position and Activity
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt differs from analogs in phosphate group positioning, which critically impacts receptor recognition and metabolic stability:
- DL-myo-Inositol 1,2,4,5-Tetrakisphosphate: This analog, with an additional phosphate at the 2-position, exhibits 10-fold higher potency in calcium release assays compared to IP3. The enhanced activity is attributed to improved receptor-binding affinity .
- Inositol 1,3,4-Trisphosphate: Lacks the 5-phosphate group, rendering it inactive in calcium mobilization but relevant in metabolic studies of IP3 degradation .
Hydroxyl group positions (e.g., 2-, 3-, and 5-hydroxyls) are also critical for receptor interaction. Modifications here reduce binding affinity by up to 90%, as shown in competitive inhibition assays .
Counterion Variants: Solubility and Stability
Counterion selection influences solubility, stability, and experimental utility:
| Compound Name | CAS Number | Counterion | Molecular Weight (g/mol) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| D-myo-Inositol 1,4,5-Trisphosphate Sodium Salt | 85166-31-0 | Sodium | 486.07 | >10 mg/mL | High-throughput calcium assays |
| D-myo-Inositol 1,4,5-Trisphosphate Hexapotassium Salt | N/A | Potassium | 732.93 | Moderate (~5 mg/mL) | Long-term stability in buffers |
| DL-myo-Inositol 1,4,5-Trisphosphate Triammonium Salt | 112571-69-4 | Ammonium | 471.19 | ~2 mg/mL | Receptor-binding studies |
Key Findings :
- Sodium Salt : Preferred for aqueous solubility and compatibility with cell-based assays .
- Hexapotassium Salt : Offers enhanced stability in neutral pH conditions but lower solubility .
- Triammonium Salt: Lower solubility limits its use to non-aqueous systems but provides high purity for structural studies .
Metabolic and Signaling Differences
- Inositol 1,4,5-Trisphosphate (IP3): The active trianion form triggers rapid calcium release (EC₅₀ ~100 nM) via IP3 receptors .
- Inositol 3,4,5,6-Tetrakisphosphate: Despite structural similarity, this compound induces calcium influx through plasma membrane channels rather than ER release, highlighting divergent signaling roles .
Research Implications
- Receptor Specificity : The 1,4,5-phosphate configuration is essential for IP3 receptor activation, while analogs like 1,2,4,5-tetrakisphosphate act as potent agonists .
- Counterion Trade-offs : Sodium salts dominate in physiological studies due to solubility, whereas ammonium variants are reserved for specialized assays requiring minimal cation interference .
Biological Activity
Overview
DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt (Ins(1,4,5)P3) is a significant biochemical compound involved in various cellular processes, particularly as a secondary messenger in signal transduction pathways. Its molecular formula is C6H33N6O15P3, and it plays a crucial role in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This article delves into the biological activity of Ins(1,4,5)P3, examining its mechanisms of action, research findings, and case studies.
Ins(1,4,5)P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. Once generated, it binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This binding triggers the release of Ca²⁺ into the cytoplasm, which subsequently activates various calcium-dependent signaling pathways that influence cellular functions such as metabolism, growth, and differentiation .
Biological Functions
- Calcium Mobilization : Ins(1,4,5)P3 is primarily known for its role in Ca²⁺ signaling. The effective concentration (EC50) for Ca²⁺ mobilization is approximately 0.1 μM .
- Signal Transduction : It acts as a secondary messenger that transmits signals from cell surface receptors to intracellular targets.
- Regulation of Cellular Processes : Ins(1,4,5)P3 influences various physiological processes including muscle contraction, secretion of hormones and neurotransmitters, and cell proliferation.
Case Studies
- Calcium Signaling in Neurons : A study explored the role of Ins(1,4,5)P3 in SH-SY5Y neuroblastoma cells. The research demonstrated that analogues of Ins(1,4,5)P3 could modulate Ca²⁺ release and affect neuronal signaling pathways .
- Inhibition Studies : Research on novel analogues of Ins(1,4,5)P3 showed that certain modifications could enhance or inhibit its activity at IP3Rs. For instance, compounds with equatorial substitutions at the 3-position exhibited varied affinities and mobilizing efficacies for Ca²⁺ release .
Comparative Analysis with Analogues
The biological activity of Ins(1,4,5)P3 can be compared with other inositol phosphates:
| Compound | Structure | Biological Activity |
|---|---|---|
| D-myo-Inositol 1,2,3,4,5-tetrakisphosphate | Four phosphate groups | Involved in different signaling pathways |
| D-myo-Inositol 1-phosphate | Single phosphate group | Lower activity compared to Ins(1,4,5)P3 |
| D-myo-Inositol 1-phosphate-hexasodium salt | Six phosphate groups | Higher solubility but different signaling roles |
Synthesis and Production
The synthesis of this compound typically involves phosphorylation steps using phosphoric acid and ammonium salts under controlled conditions to ensure specificity and yield. Industrial production often employs automated reactors with purification processes like crystallization.
Q & A
Q. What is the primary biological role of DL-myo-Inositol 1,4,5-Trisphosphate Hexaammonium Salt (IP3) in calcium signaling?
IP3 is a critical second messenger that binds to inositol 1,4,5-trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytoplasm. This process regulates cellular functions such as metabolism, gene expression, and apoptosis. For experimental use, prepare stock solutions in ultrapure water (pH 7.4) to avoid precipitation, and use cell-permeable ester derivatives (e.g., acetoxymethyl esters) for intracellular delivery .
Q. How should researchers handle and store IP3 hexaammonium salt to ensure stability?
IP3 salts are hygroscopic and sensitive to enzymatic degradation. Store lyophilized powder at -20°C in a desiccator. For working solutions, use neutral buffers (e.g., HEPES) and avoid repeated freeze-thaw cycles. Verify activity via Ca²⁺ flux assays using fluorescent indicators (e.g., Fluo-4) in ER-rich cell models like hepatocytes .
Q. What are the key considerations when selecting IP3 salt forms (e.g., hexaammonium vs. hexapotassium) for experiments?
Salt forms influence solubility and ionic compatibility. Hexaammonium salts are preferred for ammonium-tolerant systems (e.g., mammalian cell cultures), while hexapotassium salts may interfere with K⁺-sensitive assays. Always match counterions to buffer composition to avoid confounding ionic effects .
Advanced Research Questions
Q. How can researchers design experiments to distinguish IP3 receptor subtype-specific effects in heterogeneous cell populations?
Use subtype-selective inhibitors (e.g., heparin for IP3R1) or CRISPR-edited cell lines lacking specific IP3R isoforms. Combine with Ca²⁺ imaging and electrophysiology to correlate receptor activation with downstream outputs. For example, IP3R2 dominates Ca²⁺ oscillations in hepatocytes, while IP3R1 mediates fatty liver pathology .
Q. What experimental strategies resolve contradictions in IP3 binding affinity data across studies?
Discrepancies often arise from receptor subtype heterogeneity or buffer conditions. Standardize assays using purified IP3R subtypes (e.g., IP3R3 from DT40 cells) and control for pH, divalent cations (Mg²⁺, Ca²⁺), and reducing agents. Competitive binding assays with radiolabeled IP3 (³H-IP3) improve reproducibility .
Q. How can IP3 analogues with bioisosteric phosphate replacements enhance mechanistic studies?
Replace the 5-phosphate with sulfonate or phosphorothioate groups to create hydrolysis-resistant analogues. These tools dissect IP3R activation kinetics and metabolic pathways. For example, phosphorothioate-modified IP3 shows prolonged Ca²⁺ release in hepatocytes, revealing receptor desensitization dynamics .
Q. What methodologies quantify IP3-induced Ca²⁺ waves in polarized cells like hepatocytes?
Employ confocal microscopy with Ca²⁺ dyes (e.g., Cal-520) in perfused liver slices or primary hepatocytes. Combine with bile acid stimulation (e.g., taurolithocholate) to study IP3R2 modulation of bile salt export pumps (BSEP). Pharmacological blockade (e.g., Xestospongin C) validates IP3R specificity .
Q. How do metal ions (e.g., Al³⁺) or polyamines interfere with IP3 signaling in vitro?
Al³⁺ forms stable complexes with IP3, inhibiting Ca²⁺ release. Pre-incubate IP3 with chelators (e.g., EDTA) to mitigate interference. Polyamines (e.g., spermine) enhance IP3R sensitivity by stabilizing IP3 binding. Use isothermal titration calorimetry (ITC) to quantify these interactions .
Data Interpretation & Troubleshooting
Q. Why do IP3 concentrations >10 µM sometimes fail to elicit Ca²⁺ release in certain cell types?
High IP3 levels can induce receptor desensitization or ER Ca²⁺ depletion. Titrate doses (1–5 µM) and pre-load cells with ER Ca²⁺ indicators (e.g., Mag-Fluo-4). Verify ER Ca²⁺ stores with thapsigargin (SERCA inhibitor) before IP3 application .
Q. How to address discrepancies between IP3-induced Ca²⁺ release in immortalized vs. primary cells?
Immortalized cells often exhibit altered IP3R expression or ER morphology. Validate findings in primary cells or organoids. For example, IP3R2 knockout mice show impaired Ca²⁺ waves in hepatocytes, highlighting context-dependent signaling .
Methodological Resources
- Structural Studies : Use X-ray crystallography or cryo-EM of IP3R-ligand complexes to map binding residues (e.g., Tyr167, Arg269) .
- Metabolic Tracing : Radiolabeled IP3 (³²P-IP3) tracks enzymatic turnover via HPLC or TLC .
- Animal Models : IP3R knockout mice (e.g., IP3R1⁻/⁻) elucidate tissue-specific roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
